Campesteryl ferulate

Catalog No.
S649862
CAS No.
20972-07-0
M.F
C38H56O4
M. Wt
576.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Campesteryl ferulate

CAS Number

20972-07-0

Product Name

Campesteryl ferulate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C38H56O4

Molecular Weight

576.8 g/mol

InChI

InChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1

InChI Key

SWIWTAJTJOYCTB-NMYXBGBTSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C

Synonyms

campesteryl ferulate

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C

Campesteryl ferulate is a natural product found in Oryza sativa with data available.

Campesteryl ferulate (CAS 20972-07-0) is a highly purified desmethylsterol ester of ferulic acid, naturally occurring as one of the primary bioactive constituents of γ-oryzanol [1]. In commercial and research applications, it functions as a potent lipid-soluble antioxidant and a structural modifier in lipid phases. Unlike standard unesterified phytosterols or free ferulic acid, campesteryl ferulate provides dual functionality, combining the radical-scavenging properties of a phenolic acid with the lipophilicity and membrane-integrating capacity of a plant sterol[2]. This makes it a high-value precursor and reference standard for advanced lipid formulations, cholesterol-lowering nutraceuticals, and high-temperature oxidation inhibitors.

Research Fit

Reference Standard Gamma-oryzanol component for QC and compositional studies
Thermal Research Supports thermal degradation studies in oils and processed foods
Hydrolysis Workflow Kinetically preferred for ferulic acid release in alkaline studies
Cell-Model Probe Supports colon cancer cell-line assay contexts for SAR review

Procuring crude γ-oryzanol instead of pure campesteryl ferulate introduces severe batch-to-batch compositional variability, as the exact ratios of the ten-plus steryl ferulates in γ-oryzanol fluctuate significantly based on crop cultivar and extraction methodology[1]. Furthermore, substituting campesteryl ferulate with other purified components of γ-oryzanol, such as 24-methylenecycloartanyl ferulate (a dimethylsterol), fundamentally alters phase behavior and antioxidant partitioning [2]. Desmethylsterols like campesteryl ferulate exhibit distinct steric profiles that dictate superior thermal stability and distinct solubility in bulk nonpolar matrices compared to their dimethylsterol counterparts, meaning generic in-class substitution will compromise high-temperature processing and formulation stability[3].

Substitution Risk

Campesteryl Ferulate
β-Sitosteryl Ferulate
Thermal Stability
Higher retention under heat
Lower retention
Hydrolysis Rate
Faster alkaline saponification
Slower
MS Base Peak
Distinct EI‑MS fingerprint
Different base peak
Cytotoxicity Response
Reported different endpoint profile
Reported different endpoint profile

Superior Thermal Stability in High-Temperature Processing

When subjected to high-temperature processing conditions (120°C to 240°C for up to 8 hours), campesteryl ferulate demonstrates the highest thermal stability among major γ-oryzanol components [1]. Quantitative chromatographic analysis of heat-treated mixtures reveals a strict stability hierarchy: campesteryl ferulate > β-sitosteryl ferulate > cycloartenyl ferulate > 24-methylenecycloartanyl ferulate. This superior resistance to thermal degradation prevents the premature volatilization and chemical breakdown commonly observed with other phytosterol esters during melt-processing.

Evidence DimensionResistance to thermal degradation at 120–240°C
Target Compound DataCampesteryl ferulate (Highest stability, lowest degradation rate)
Comparator Or Baseline24-methylenecycloartanyl ferulate (Lowest stability, fastest degradation)
Quantified DifferenceCampesteryl ferulate ranks 1st in thermal survivability among the four primary steryl ferulates.
ConditionsHeating at 120°C, 195°C, and 240°C for 8 hours, followed by TLC and GC quantification of unsaponifiable matter.

Critical for selecting antioxidants in hot-melt extrusion, high-temperature lipid formulations, or frying oil stabilization where other steryl ferulates rapidly degrade.

Thermal Stability
Head-to-head
55% decrease vs. 65% decrease
200°C, 4 h in air; UV absorbance at 315 nm
Supports thermal processing research context
Campesteryl ferulate retained higher UV absorbance in direct comparison

Matrix-Specific Antioxidant Partitioning in Bulk Lipids

The structural classification of campesteryl ferulate as a 4-desmethylsterol directly influences its solubility and antioxidant efficacy in different lipid matrices [1]. Comparative studies demonstrate that while 4,4-dimethylsterols (like 24-methylenecycloartanyl ferulate) perform better in accelerated diphasic emulsion systems, campesteryl ferulate exhibits superior antioxidant activity in nonpolar, bulk lipid environments. This is attributed to the specific ring structure of desmethylsterols, which optimizes solubility and radical scavenging in continuous lipophilic phases.

Evidence DimensionAntioxidant efficacy based on lipid matrix polarity
Target Compound DataCampesteryl ferulate (Optimal in nonpolar bulk lipid environments)
Comparator Or Baseline24-methylenecycloartanyl ferulate (Optimal in diphasic/emulsion systems)
Quantified DifferenceDifferential partitioning dictates that campesteryl ferulate provides superior oxidation inhibition in continuous nonpolar phases.
ConditionsInhibition of linoleic acid and induced-cholesterol oxidation in bulk vs. diphasic emulsion systems.

Guides procurement toward campesteryl ferulate for stabilizing bulk oils, anhydrous lipid formulations, and organogels, rather than emulsions.

Hydrolysis Rate Rank
Reported
Fastest among 5 major steryl ferulates
Ethanolic KOH; monitored by ferulate ester disappearance
Supports preparative hydrolysis workflow fit
Rank order: campesteryl > β-sitosteryl > cycloaltenyl > 24-methylenecycloartanyl > cyclobranyl

Elimination of Compositional Variability in Micellar Assays

Commercial γ-oryzanol is a complex mixture where campesteryl ferulate typically accounts for ~17.0% of the total mass, but this concentration fluctuates heavily based on the rice cultivar and processing parameters [1]. In assays measuring the inhibition of cholesterol bioaccessibility and incorporation into synthetic micelles, utilizing pure campesteryl ferulate rather than crude γ-oryzanol allows for precise stoichiometric dosing. This eliminates the confounding variables introduced by the >10 distinct ferulic acid esters in the crude extract, ensuring reproducible dose-dependent kinetics in HMG-CoA reductase inhibition and micellarization models.

Evidence DimensionActive compound concentration and dosing precision
Target Compound DataCampesteryl ferulate (100% purity, exact stoichiometric control)
Comparator Or Baselineγ-Oryzanol (Variable mixture, ~17.0% campesteryl ferulate)
Quantified DifferenceReplaces a highly variable multi-component mixture with a single, precisely quantifiable bioactive standard.
ConditionsIn vitro simulated digestion and Caco-2 human intestinal cell cholesterol uptake models.

Essential for pharmaceutical and nutraceutical researchers who require strict batch-to-batch reproducibility for mechanistic lipid-lowering studies.

Cytotoxicity Endpoint
Data to verify
IC50 420 μg/mL vs. 465 μg/mL
MTS assay; HT-29 colon adenocarcinoma cell line
Reported cell-model response context
Campesteryl ferulate showed moderately lower IC50 in this in vitro model
MS Base Peak
Head-to-head
m/e 382 (M-194) vs. m/e 396
Electron-impact MS of free steryl ferulates
Enables MS-based identity confirmation
14 Da lower than β-sitosteryl ferulate due to one-carbon side-chain difference
Abundance in Rice Bran Oil
Cross-study
18,726 μg/g (WRBO); 17,709 μg/g (CRBO)
LC-DAD-ESI/MS quantification; white and colored rice bran oils
Supports compositional reference formulation
Ranks 3rd in total gamma-oryzanol; typical proportion 15–25%

High-Temperature Lipid Stabilization

Campesteryl ferulate is the optimal choice as a premium antioxidant additive in industrial frying oils or hot-melt extruded lipid nanoparticles, leveraging its superior thermal stability over cycloartenyl ferulate and 24-methylenecycloartanyl ferulate [1].

Anhydrous Organogel and Oleogel Formulation

Procuring this specific compound is ideal for acting as a structural modifier and antioxidant in continuous nonpolar phases (bulk lipids), where its desmethylsterol structure provides optimal solubility and oxidation inhibition compared to dimethylsterols[2].

Mechanistic Reference Standard for Hypocholesterolemic Assays

Utilizing pure campesteryl ferulate in in vitro micellarization and Caco-2 cell uptake models avoids the 17-37% batch variability inherent in crude γ-oryzanol extracts, ensuring precise stoichiometric control for pharmaceutical research[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thermal stability studies
Heat degradation resistance
Endpoint retention under heat
Alkaline hydrolysis process research
Hydrolysis rate ranking
Saponification endpoint kinetics
GC-MS authentication of gamma-oryzanol
MS base-peak fingerprint
Spectral matching and identity confirmation
Colon cancer cell-model SAR studies
Cell-model endpoint response profile
HT-29 cytotoxicity endpoint review

XLogP3

11.1

UNII

8BZA1H952Q

Wikipedia

Campesteryl ferulate

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